tetrasodium;5-[[6-(N-methylanilino)-4-[3-(2-sulfooxyethylsulfonyl)phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-4-oxido-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate
tetrasodium;5-[[6-(N-methylanilino)-4-[3-(2-sulfooxyethylsulfonyl)phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-4-oxido-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate
Brand Name:
Vulcanchem
CAS No.:
111353-83-4
VCID:
VC0050759
InChI:
InChI=1S/C34H30N8O16S5.4Na/c1-42(22-9-3-2-4-10-22)34-38-32(35-21-8-7-11-23(18-21)59(44,45)15-14-58-63(55,56)57)37-33(39-34)36-26-19-24(60(46,47)48)16-20-17-28(62(52,53)54)30(31(43)29(20)26)41-40-25-12-5-6-13-27(25)61(49,50)51;;;;/h2-13,16-19,43H,14-15H2,1H3,(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H2,35,36,37,38,39);;;;/q;4*+1/p-4
SMILES:
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4[O-])N=NC5=CC=CC=C5S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC(=CC=C6)S(=O)(=O)CCOS(=O)(=O)O.[Na+].[Na+].[Na+].[Na+]
Molecular Formula:
C34H26N8Na4O16S5
Molecular Weight:
1054.881
tetrasodium;5-[[6-(N-methylanilino)-4-[3-(2-sulfooxyethylsulfonyl)phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-4-oxido-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate
CAS No.: 111353-83-4
Cat. No.: VC0050759
Molecular Formula: C34H26N8Na4O16S5
Molecular Weight: 1054.881
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111353-83-4 |
|---|---|
| Molecular Formula | C34H26N8Na4O16S5 |
| Molecular Weight | 1054.881 |
| IUPAC Name | tetrasodium;5-[[4-(N-methylanilino)-6-[3-(2-sulfooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-4-oxido-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
| Standard InChI | InChI=1S/C34H30N8O16S5.4Na/c1-42(22-9-3-2-4-10-22)34-38-32(35-21-8-7-11-23(18-21)59(44,45)15-14-58-63(55,56)57)37-33(39-34)36-26-19-24(60(46,47)48)16-20-17-28(62(52,53)54)30(31(43)29(20)26)41-40-25-12-5-6-13-27(25)61(49,50)51;;;;/h2-13,16-19,43H,14-15H2,1H3,(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H2,35,36,37,38,39);;;;/q;4*+1/p-4 |
| Standard InChI Key | NQOCAADRFKDYIE-UHFFFAOYSA-J |
| SMILES | CN(C1=CC=CC=C1)C2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4[O-])N=NC5=CC=CC=C5S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC(=CC=C6)S(=O)(=O)CCOS(=O)(=O)O.[Na+].[Na+].[Na+].[Na+] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator